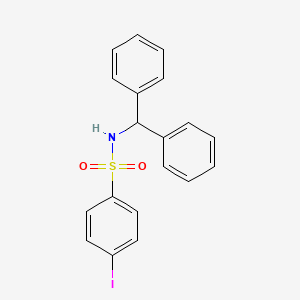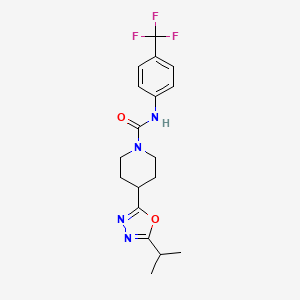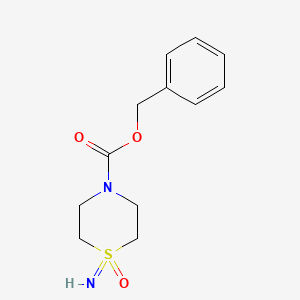
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) developed a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the H5N1 subtype of the influenza A virus. This research implies potential applications in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis method for creating 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, indicating advancements in environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).
Anticancer Potential
Research by Butler et al. (2013) on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives uncovered potential anticancer applications, particularly against the MCF-7 breast cancer cell line, suggesting the role of these compounds in cancer treatment (Butler et al., 2013).
Diuretic and Antimicrobial Activities
Yar and Ansari (2009) synthesized and evaluated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, showcasing their potential in developing new diuretic agents (Yar & Ansari, 2009).
Antitumor Properties
A study by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles highlighted their potent cytotoxicity against certain human breast cancer cell lines, indicating their utility in cancer research (Hutchinson et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial, antitubercular, and anti-hiv activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 2-fluoroaniline to form N-benzyl-2-fluorophenyl azide, which is then reacted with ethyl propiolate to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate. The final step involves the hydrolysis of the ester to form the desired compound.", "Starting Materials": [ "Benzyl azide", "2-fluoroaniline", "Ethyl propiolate" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 2-fluoroaniline in the presence of a copper catalyst to form N-benzyl-2-fluorophenyl azide.", "Step 2: N-benzyl-2-fluorophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate.", "Step 3: The final step involves the hydrolysis of the ester using sodium hydroxide to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
Número CAS |
1291836-65-1 |
Nombre del producto |
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide |
Fórmula molecular |
C16H14FN5O |
Peso molecular |
311.32 |
Nombre IUPAC |
N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |
Clave InChI |
DICQMNGVZKCGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)



![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)
